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Compound of Interest

Compound Name: 2-Fluoro-5-hydroxybenzoic acid

Cat. No.: B1304771 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Fluoro-5-hydroxybenzoic acid, a valuable building block in medicinal chemistry and drug

development. The information presented herein includes nuclear magnetic resonance (NMR),

infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental

protocols. This guide is intended to serve as a critical resource for the structural elucidation,

purity assessment, and quality control of this important chemical entity.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 2-Fluoro-5-
hydroxybenzoic acid.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.18 dd 6.0, 3.2 Aromatic CH

7.09 dd 10.5, 8.9 Aromatic CH

6.98-6.93 m - Aromatic CH
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Data acquired on a 400 MHz instrument in DMSO-d₆.[1]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Assignment

165-175 C=O (Carboxylic Acid)

150-160 (d, ¹JCF) C-F

145-155 C-OH

115-130 Aromatic CH

110-120 Aromatic C-COOH

Note: Experimental ¹³C NMR data for 2-Fluoro-5-hydroxybenzoic acid is not readily available

in the searched literature. The chemical shifts presented are predicted based on the analysis of

structurally similar compounds and known substituent effects.

Table 3: Infrared (IR) Spectroscopy - Characteristic Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3300-2500 (broad) O-H Stretching (Carboxylic Acid)

~3200 (broad) O-H Stretching (Phenol)

~1700-1680 C=O Stretching (Carboxylic Acid)

~1600, ~1480 C=C Stretching (Aromatic Ring)

~1300-1200 C-O
Stretching (Carboxylic

Acid/Phenol)

~1250 C-F Stretching (Aryl Fluoride)

Note: This table is based on general vibrational frequencies for the functional groups present in

2-Fluoro-5-hydroxybenzoic acid.

Table 4: Mass Spectrometry Data
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m/z Ion Method

157.1 [M+H]⁺ LCMS

155.4 [M-H]⁻ MS

Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility

and data comparison. The following are general protocols adaptable for the analysis of 2-
Fluoro-5-hydroxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Weigh 5-10 mg of 2-Fluoro-5-hydroxybenzoic acid.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆) in a clean, dry NMR tube.

Instrument Setup:

The data was acquired on a 400 MHz NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Data Acquisition (¹H NMR):

A standard proton NMR experiment is performed.

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds.

Data Acquisition (¹³C NMR):
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A standard proton-decoupled ¹³C NMR experiment is performed.

A longer relaxation delay may be necessary for quantitative analysis.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale by referencing the residual solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

Grind a small amount of 2-Fluoro-5-hydroxybenzoic acid with anhydrous potassium

bromide (KBr) in a mortar and pestle.

Compress the mixture into a thin, transparent pellet using a hydraulic press.

Instrument Setup:

Place the KBr pellet in the sample holder of an FTIR spectrometer.

Data Acquisition:

Record the spectrum over the range of 4000-400 cm⁻¹.

Collect a background spectrum of the empty sample compartment.

Data Processing:

The instrument software automatically subtracts the background spectrum from the

sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Sample Preparation:
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Prepare a dilute solution of 2-Fluoro-5-hydroxybenzoic acid in a suitable solvent (e.g.,

methanol, acetonitrile).

Instrument Setup:

The analysis can be performed using a mass spectrometer equipped with an appropriate

ionization source, such as electrospray ionization (ESI) or gas chromatography-mass

spectrometry (GC-MS).

Data Acquisition (LC-MS):

Inject the sample solution into a liquid chromatograph coupled to the mass spectrometer.

The mass spectrometer is set to scan a relevant mass range to detect the molecular ion

and its fragments.

Data Analysis:

Identify the molecular ion peak.

Analyze the fragmentation pattern to confirm the structure. Common fragments for benzoic

acids include the loss of H₂O, CO, and the carboxylic acid group.

Visualizations
Diagram 1: Spectroscopic Analysis Workflow
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Caption: Workflow for the spectroscopic analysis of 2-Fluoro-5-hydroxybenzoic acid.
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Diagram 2: Logical Relationship of Spectroscopic Data
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Caption: Interrelation of spectroscopic techniques for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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